

BOC-D-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BOC-D-alanine**

Cat. No.: **B558578**

[Get Quote](#)

In-Depth Technical Guide to BOC-D-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BOC-D-alanine** (N- α -tert-Butoxycarbonyl-D-alanine), a critical reagent in modern synthetic chemistry. This document outlines its chemical properties, applications, and the biological significance of its D-alanine core, offering detailed experimental protocols and pathway visualizations to support research and development endeavors.

Core Chemical and Physical Data

BOC-D-alanine is a protected form of the non-proteinogenic amino acid D-alanine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains and other complex organic molecules.

Property	Value	References
CAS Number	7764-95-6	[1]
Molecular Formula	C ₈ H ₁₅ NO ₄	[1]
Molecular Weight	189.21 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	75 - 85 °C	[1]
Storage Conditions	2-8°C	[1]

Applications in Research and Development

BOC-D-alanine is a versatile building block with significant applications in several areas of scientific research:

- Peptide Synthesis: As a cornerstone of solid-phase peptide synthesis (SPPS), **BOC-D-alanine** enables the introduction of D-amino acids into peptide sequences.[\[2\]](#) The incorporation of D-alanine can confer resistance to enzymatic degradation, thereby enhancing the *in vivo* stability and therapeutic potential of peptide-based drugs.[\[2\]](#) The Boc group provides stable protection under standard coupling conditions and can be selectively removed using mild acidic conditions.[\[2\]](#)
- Drug Development: In the pharmaceutical industry, **BOC-D-alanine** is instrumental in the design of peptidomimetics and enzyme inhibitors.[\[2\]](#) Its use allows for the creation of more robust and long-lasting therapeutic agents by improving their pharmacokinetic profiles.[\[2\]](#)
- Structural Biology: The introduction of D-alanine via **BOC-D-alanine** can influence the secondary and tertiary structures of peptides. This is a valuable tool for researchers studying protein folding, conformation, and stability, providing insights into protein function and dynamics.[\[2\]](#)

Biological Significance of D-Alanine

While L-amino acids are the primary constituents of proteins in most organisms, D-amino acids, particularly D-alanine, play crucial roles in microbial physiology. D-alanine is a fundamental

component of the peptidoglycan in bacterial cell walls, contributing to their structural integrity and resistance to most proteases.

The metabolic pathway of D-alanine is a key area of study, particularly for the development of novel antimicrobial agents that target bacterial cell wall synthesis.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual steps for the incorporation of a **BOC-D-alanine** residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation:

- Swell the peptide-resin in dichloromethane (DCM).

2. Boc Deprotection:

- Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for a short prewash (approximately 5 minutes).
- Follow with a longer deprotection step of 15-25 minutes with fresh 50% TFA/DCM solution.
- Wash the deprotected peptide-resin with DCM and then with isopropanol (IPA) to remove residual acid.

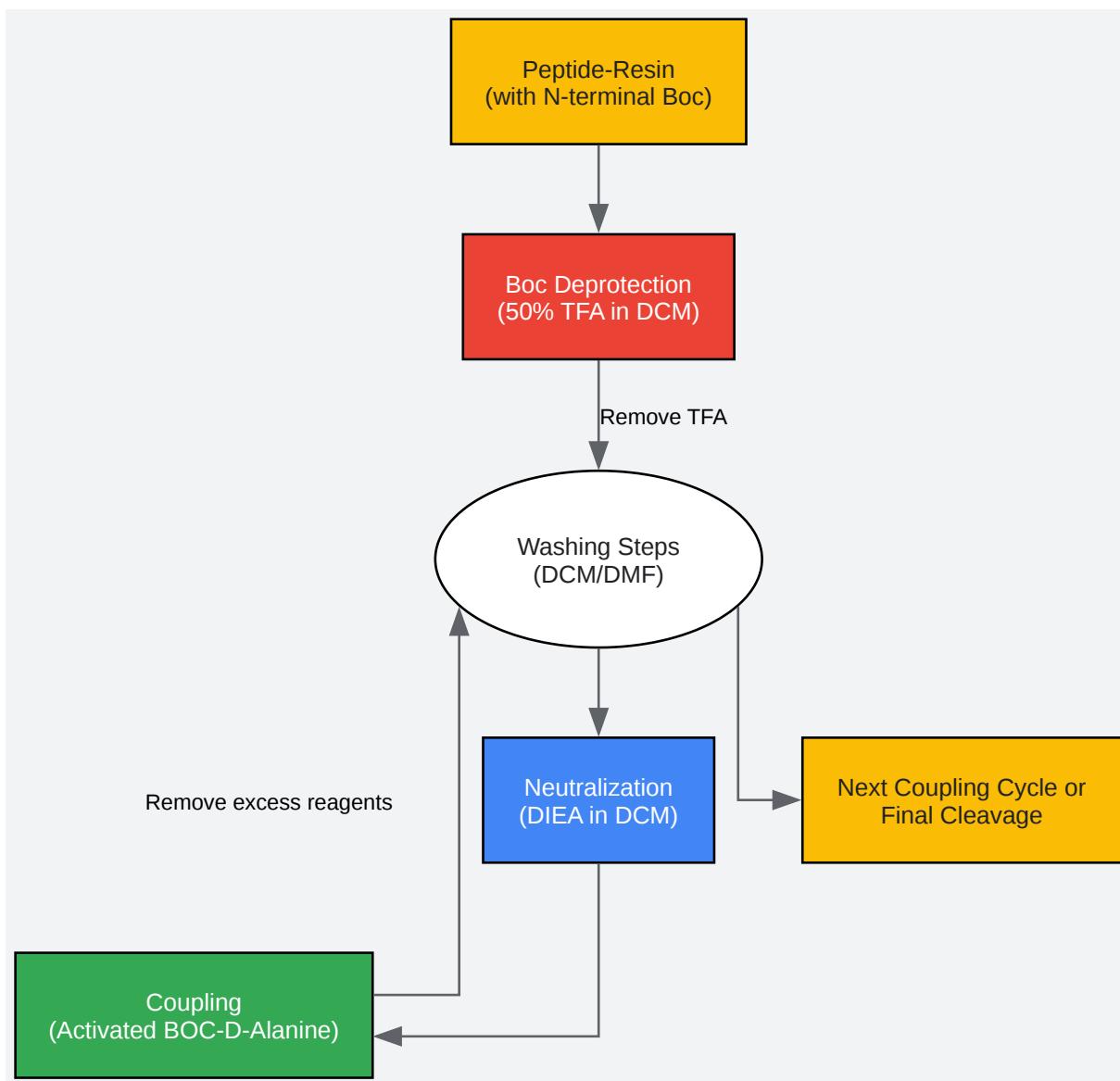
3. Neutralization:

- Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM.
- Wash the resin thoroughly with DCM to remove excess base and salts.

4. Amino Acid Coupling:

- Activate the **BOC-D-alanine** (or another Boc-protected amino acid) by dissolving it in a suitable solvent (e.g., DMF or DCM) with a coupling agent. Common coupling agents include:
 - Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBT).
 - Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate (PyBOP).

- (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).
- Add the activated **BOC-D-alanine** solution to the neutralized peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
- Wash the resin with DMF and DCM to remove excess reagents and byproducts.

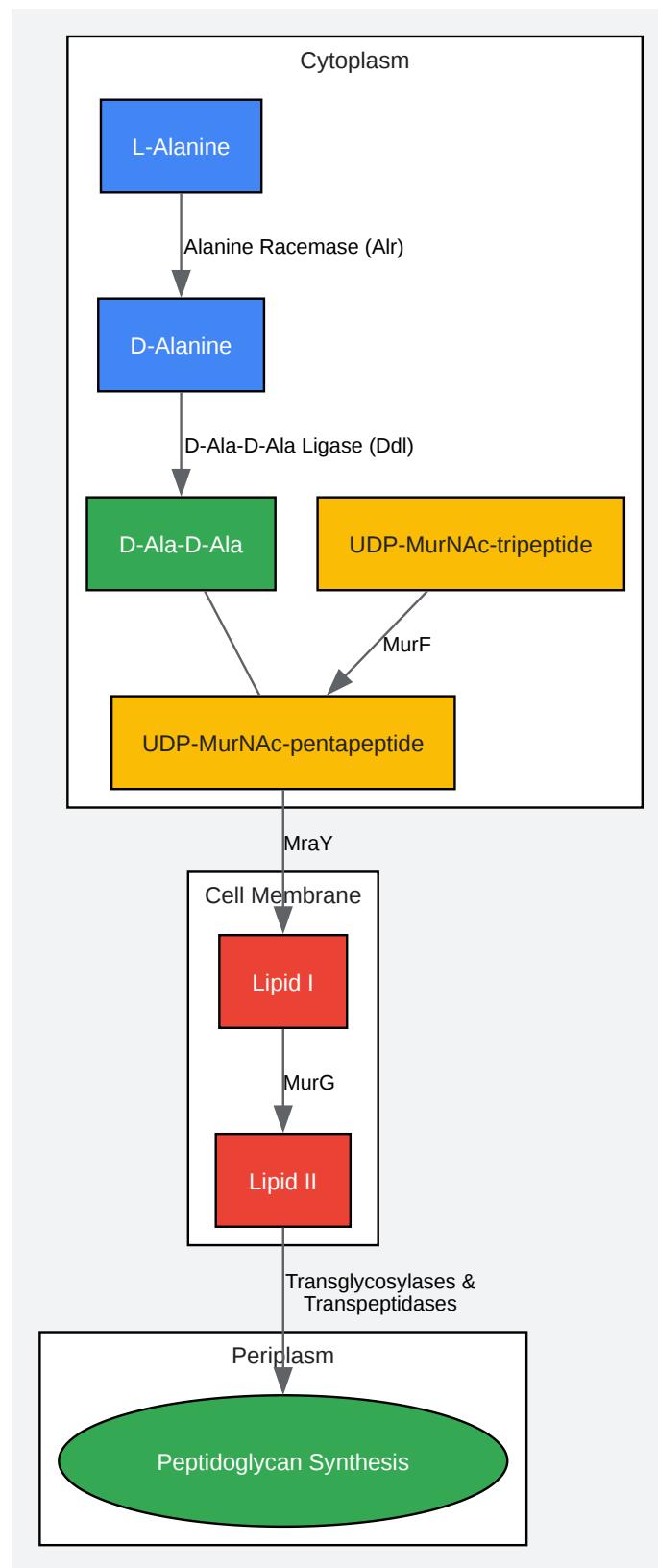

5. Repetition:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage from Resin:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Workflow for **BOC-D-Alanine** Incorporation in SPPS


[Click to download full resolution via product page](#)

Caption: General workflow for a single coupling cycle using **BOC-D-alanine** in SPPS.

Signaling and Metabolic Pathways

D-Alanine Metabolism in Bacteria

D-alanine is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. The metabolic pathway leading to the formation and utilization of D-alanine is a key target for many antibiotics.

[Click to download full resolution via product page](#)

Caption: Simplified D-alanine metabolic pathway and its role in peptidoglycan biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BOC-D-alanine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558578#boc-d-alanine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b558578#boc-d-alanine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com